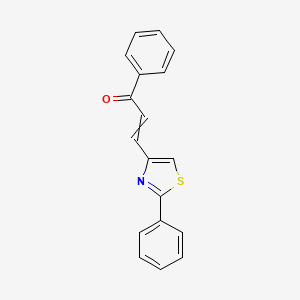
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to both the thiazole ring and the prop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating nature of the sulfur atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its potential to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer cells, the compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Comparación Con Compuestos Similares
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be compared with other thiazole derivatives such as:
2-Phenyl-1,3-thiazole-4-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity, this compound has a different substitution pattern on the thiazole ring but exhibits similar biological activities.
1-Benzoyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea: This compound has a thiourea group attached to the thiazole ring and is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
116227-86-2 |
|---|---|
Fórmula molecular |
C18H13NOS |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H13NOS/c20-17(14-7-3-1-4-8-14)12-11-16-13-21-18(19-16)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
LEDCZKLWQJHQPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


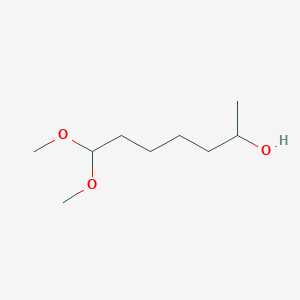
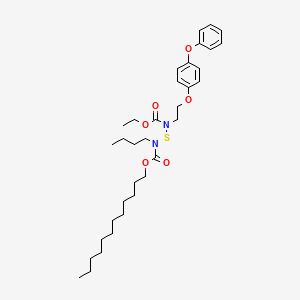
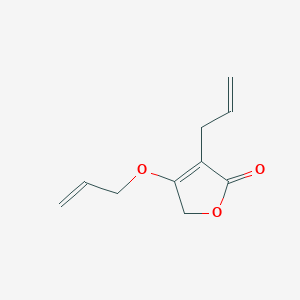

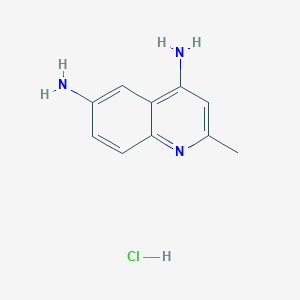
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
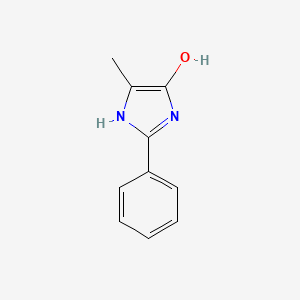
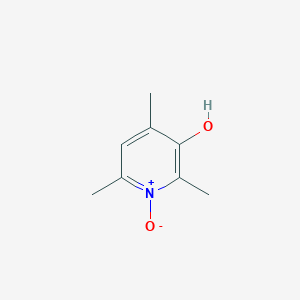
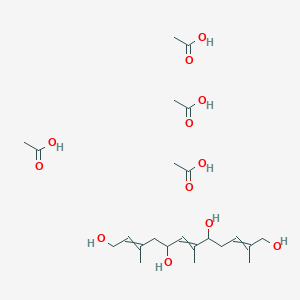
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)




